Mcoppb
Overview
Description
MCOPPB is a drug that acts as a potent and selective agonist for the nociceptin receptor . It has a pKi of 10.07 and much weaker activity at other opioid receptors . It has only moderate affinity for the mu opioid receptor, weak affinity for the kappa opioid receptor, and negligible binding at the delta opioid receptor . In animal studies, MCOPPB produces potent anxiolytic effects, with no inhibition of memory or motor function, and only slight sedative side effects .
Molecular Structure Analysis
The molecular structure of MCOPPB is complex, with a molecular formula of C26H40N4 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure of MCOPPB.Physical And Chemical Properties Analysis
MCOPPB has a molar mass of 408.634 g·mol −1 . Unfortunately, the search results do not provide further information on the physical and chemical properties of MCOPPB.Scientific Research Applications
Anxiolytic Agent Development
MCOPPB, a nonpeptide agonist of the NOP receptor, has been identified as a potential anxiolytic agent. It exhibits high affinity and selectivity for the human NOP receptor, distinguishing it from other opioid receptors. In mouse behavioral assays, MCOPPB demonstrated anxiolytic-like effects without impairing locomotor activity or memory, suggesting it as a viable therapeutic option for anxiety treatment with minimal adverse effects on the central nervous system (Hirao et al., 2008).
Study of Apoptosis in PC12 Cells
MCOPPB has been used to study apoptotic changes in PC12 cells exposed to Monocrotophos (MCP), a widely used pesticide. This research provides insight into the cellular and molecular mechanisms of organophosphate pesticide-induced apoptosis in neuronal cells. It revealed significant changes in reactive oxygen species, glutathione levels, and expressions of various genes and proteins related to apoptosis, thus contributing to understanding MCP's impact on neuronal health (Kashyap et al., 2011).
Understanding Ethylene Inhibition in Plants
Research into the inhibitor of ethylene perception, 1-Methylcyclopropene (1-MCP), provides insights into the role of ethylene in fruit ripening and senescence processes. This research is crucial for agricultural technology, especially for extending the postharvest life of various fruits and vegetables. Studies have shown that 1-MCP treatment can significantly affect aspects like respiration, ethylene production, color changes, and softening in a range of fruits and vegetables (Watkins, 2006).
Exploring Genetic Causes of Eye Anomalies
Research on mutations in PRSS56, a gene encoding a trypsin-like serine protease, is important in understanding autosomal-recessive posterior microphthalmos (MCOP). This genetic study has helped identify different mutations in the PRSS56 gene responsible for the disease, contributing significantly to the field of genetic ophthalmology (Gal et al., 2011).
Fuel Desulfurization Using MCPs
Microporous coordination polymers (MCPs) have shown to be effective adsorbents for the removal of organosulfur compounds from diesel fuel. This application is crucial for developing cleaner fuel technologies. MCPs' high selectivity and capacity for desulfurization indicate their potential as a valuable tool in reducing sulfur emissions from diesel fuels (Cychosz et al., 2009).
Safety And Hazards
Future Directions
The effects of MCOPPB on both lipids and motility suggest that MCOPPB may have an evolutionarily conserved role in promoting specific aspects of animal physiology . While lifespan was not significantly affected by MCOPPB treatment, there was an increase in the expression of dod-24, a DAF-16 controlled gene . This suggests potential future directions for research into the effects of MCOPPB.
properties
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNMPPFEJPBJD-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018254 | |
Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mcoppb | |
CAS RN |
1028969-49-4 | |
Record name | 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mcoppb | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MCOPPB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.